REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].[H-].[Na+].[O-]S([O-])(=O)=O.[Mg+2].[CH3:13][O:14][C:15](=[O:25])[C:16]1[C:21]([F:22])=[CH:20][C:19]([Br:23])=[CH:18][C:17]=1F>CS(C)=O>[CH3:13][O:14][C:15](=[O:25])[C:16]1[C:17]([CH2:4][N+:1]([O-:3])=[O:2])=[CH:18][C:19]([Br:23])=[CH:20][C:21]=1[F:22] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1F)Br)F)=O
|
Name
|
desired material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the resulting slurry is stirred for 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at rt for 3 days at which point all the starting material
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
ADDITION
|
Details
|
Water (200 mL) and 6M HCl (50 mL) is added
|
Type
|
ADDITION
|
Details
|
More water (500 mL) is added
|
Type
|
CUSTOM
|
Details
|
to yield a clear biphasic system
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with DCM (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
affords an orange solid
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1C[N+](=O)[O-])Br)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |